(E)-Broparestrol

Beschreibung

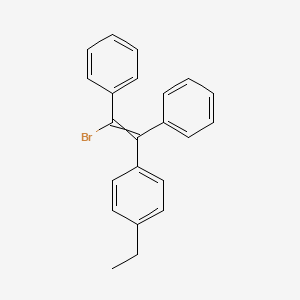

Structure

3D Structure

Eigenschaften

CAS-Nummer |

479-68-5 |

|---|---|

Molekularformel |

C22H19Br |

Molekulargewicht |

363.3 g/mol |

IUPAC-Name |

1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene |

InChI |

InChI=1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+ |

InChI-Schlüssel |

OQCYTSHIQNPJIC-QURGRASLSA-N |

Isomerische SMILES |

CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3 |

Kanonische SMILES |

CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 |

Synonyme |

alpha-(4-ethyl)phenyl-alpha'-bromo trans-stilbene broparestrol broparoestrol broparoestrol, (cis)-isomer broparoestrol, (trans)-isomer LN 1643 LN 2299 LN-1643 LN-2299 trans-broparestrol |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(E)-Broparestrol: A Technical Guide on its Mechanism of Action as a Selective Estrogen Receptor Modulator (SERM)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the specific estrogen receptor (ER) binding affinities and functional activities of (E)-Broparestrol are limited. This guide provides a comprehensive overview of its mechanism of action as a Selective Estrogen Receptor Modulator (SERM) based on the established principles of this drug class, particularly the triphenylethylene (B188826) group to which it belongs. Data from well-characterized SERMs such as Tamoxifen (B1202) and Raloxifene (B1678788) are presented for comparative purposes.

Introduction to this compound and the SERM Concept

This compound is a synthetic, nonsteroidal compound belonging to the triphenylethylene group of SERMs.[1] SERMs are a class of drugs that exhibit tissue-selective estrogenic and anti-estrogenic effects.[2][3] This dual activity allows them to function as ER agonists in some tissues, such as bone and the cardiovascular system, while acting as ER antagonists in others, like the breast and uterus.[4][5] This tissue-specific action is the hallmark of SERMs and underpins their clinical utility in various hormone-related conditions, including breast cancer and osteoporosis.[6][7] Broparestrol has been described as slightly estrogenic and potently antiestrogenic.[1]

The molecular mechanism of SERMs is complex, relying on the specific conformation they induce in the estrogen receptor upon binding, which in turn dictates the recruitment of co-activator or co-repressor proteins in a tissue-specific manner.[8] this compound, as a triphenylethylene derivative, is structurally related to other well-known SERMs like tamoxifen and clomifene.[1]

Core Mechanism of Action: Interaction with Estrogen Receptors

The primary mechanism of action of this compound involves its direct binding to estrogen receptors, ERα and ERβ. These receptors are ligand-activated transcription factors that regulate the expression of a wide array of genes.[6] The differential expression of ERα and ERβ in various tissues, along with the specific cellular context of co-regulator proteins, contributes to the tissue-selective effects of SERMs.[6]

Upon binding, this compound induces a unique conformational change in the ER, distinct from that induced by the natural ligand, 17β-estradiol. This altered receptor conformation influences its interaction with co-regulatory proteins, leading to either activation (agonist effect) or repression (antagonist effect) of gene transcription at estrogen response elements (EREs) on the DNA.

Signaling Pathway of a SERM

Caption: Signaling pathway of a SERM like this compound.

Quantitative Data on SERM Activity

Table 1: Estrogen Receptor Binding Affinity of Selected SERMs

| Compound | Receptor | Binding Assay Method | Ki (nM) | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |

| 17β-Estradiol | ERα | Radioligand Binding Assay | ~0.1 | 100 | [9] |

| 17β-Estradiol | ERβ | Radioligand Binding Assay | ~0.4 | 100 | [9] |

| Tamoxifen | ERα | Radioligand Binding Assay | ~2.5 | 4 | [9] |

| Tamoxifen | ERβ | Radioligand Binding Assay | ~5.0 | 8 | [9] |

| Raloxifene | ERα | Radioligand Binding Assay | ~0.5 | 20 | [4] |

| Raloxifene | ERβ | Radioligand Binding Assay | ~0.5 | 80 | [4] |

Note: Ki values can vary depending on the specific assay conditions.

Table 2: In Vitro Functional Activity of Selected SERMs

| Compound | Cell Line | Assay Type | Endpoint | EC50 / IC50 (nM) | Efficacy (% of Estradiol) | Reference |

| 17β-Estradiol | T47D-KBluc | Reporter Gene Assay | Agonist | ~0.01 | 100 | [10] |

| Tamoxifen | T47D-KBluc | Reporter Gene Assay | Antagonist | ~10 | N/A (Inhibits Estradiol) | [10] |

| Raloxifene | T47D-KBluc | Reporter Gene Assay | Antagonist | ~1 | N/A (Inhibits Estradiol) | [10] |

| 17β-Estradiol | MCF-7 | Cell Proliferation | Agonist | ~0.1 | 100 | [11] |

| Tamoxifen | MCF-7 | Cell Proliferation | Antagonist | ~100 | N/A (Inhibits Estradiol) | [12] |

Experimental Protocols for SERM Characterization

The following are detailed methodologies for key experiments used to characterize the SERM activity of compounds like this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.

Workflow for ER Competitive Binding Assay

Caption: Workflow for an estrogen receptor competitive binding assay.

Methodology:

-

Receptor Preparation: Utilize purified recombinant human ERα or ERβ protein, or cytosol preparations from tissues known to express the receptors (e.g., rat uterus).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Reaction Mixture: In a microplate or microcentrifuge tubes, combine the receptor preparation, a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E₂), and varying concentrations of the test compound, this compound.

-

Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Separate the receptor-bound radioligand from the free radioligand. This can be achieved using methods such as dextran-coated charcoal, hydroxylapatite, or filter binding assays.

-

Quantification: Measure the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.

Methodology:

-

Cell Culture: Use a suitable cell line, such as human embryonic kidney (HEK293) cells or breast cancer cells (e.g., MCF-7), that are co-transfected with an expression vector for ERα or ERβ and a reporter plasmid. The reporter plasmid contains an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).[13][14]

-

Cell Plating: Seed the transfected cells into a multi-well plate and allow them to attach.

-

Compound Treatment:

-

Agonist Mode: Treat the cells with serial dilutions of this compound.

-

Antagonist Mode: Treat the cells with a fixed, sub-maximal concentration of 17β-estradiol in the presence of serial dilutions of this compound.

-

-

Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase) using a plate reader.

-

Data Analysis:

-

Agonist Mode: Plot the reporter activity against the log of the this compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximal efficacy relative to 17β-estradiol.

-

Antagonist Mode: Plot the reporter activity against the log of the this compound concentration to determine the IC₅₀ (inhibitory concentration for 50% of the estradiol response).

-

Cell Proliferation Assay

This assay assesses the effect of a compound on the proliferation of ER-positive cells, such as the human breast cancer cell line MCF-7.[11][15]

Methodology:

-

Cell Culture: Culture MCF-7 cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

Cell Plating: Seed the cells in a multi-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound, alone (to test for agonist activity) or in combination with a fixed concentration of 17β-estradiol (to test for antagonist activity).

-

Incubation: Incubate the cells for an appropriate period (e.g., 5-7 days) to allow for cell proliferation.

-

Quantification of Proliferation: Measure cell proliferation using various methods, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation: Measures DNA synthesis in proliferating cells.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Plot the measure of cell proliferation against the log of the compound concentration to determine the EC₅₀ for agonistic effects or the IC₅₀ for antagonistic effects.

Downstream Signaling and Biological Effects

The binding of this compound to ERs initiates a cascade of molecular events that ultimately lead to its tissue-specific biological effects.

Logical Relationship of SERM Agonist and Antagonist Action

Caption: Logical flow of SERM's dual agonist/antagonist action.

In tissues where this compound acts as an antagonist (e.g., breast), it would inhibit the proliferation of ER-positive cancer cells by blocking the mitogenic effects of endogenous estrogens. This involves the repression of key cell cycle genes such as cyclin D1 and c-Myc.[16]

In tissues where it may have agonist activity (e.g., bone), it could potentially mimic the effects of estrogen in maintaining bone mineral density by regulating the activity of osteoblasts and osteoclasts.

Conclusion

This compound, as a member of the triphenylethylene class of SERMs, is presumed to exert its therapeutic effects through a complex mechanism of tissue-selective estrogen receptor modulation. While specific quantitative data for this compound are not widely available, its mechanism of action can be inferred from the extensive research on related SERMs. A thorough characterization of this compound would require the application of the experimental protocols detailed in this guide to determine its precise ER binding affinities, its functional agonist and antagonist potencies, and its effects on downstream signaling pathways in various tissue contexts. Such studies are crucial for a complete understanding of its pharmacological profile and for guiding its clinical development and application.

References

- 1. Broparestrol - Wikipedia [en.wikipedia.org]

- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 3. Isomers of broparoestrol and antiestrogen action: comparison with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of estrogens and selective estrogen receptor modulators (SERMs) used for menopausal hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective estrogen receptor modulators: an update on recent clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medicaljournalssweden.se [medicaljournalssweden.se]

- 13. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Downstream targets of growth factor and oestrogen signalling and endocrine resistance: the potential roles of c-Myc, cyclin D1 and cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (E)-Broparestrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triarylethylene group.[1][2] It has been utilized in Europe for dermatological applications and in the treatment of breast cancer.[1][2] As a SERM, this compound exhibits both estrogenic and potently antiestrogenic properties, allowing it to function as an estrogen agonist or antagonist in a tissue-specific manner.[1][3] This dual activity makes it a molecule of significant interest in the field of hormone-dependent cancer therapy and other estrogen-related disorders. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of this compound, aimed at researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound, a triarylethylene derivative, can be achieved through several established synthetic routes for stilbene (B7821643) and related compounds. The most direct and stereoselective methods include the palladium-catalyzed Suzuki or Stille cross-coupling reactions and the Wittig reaction.

Palladium-Catalyzed Cross-Coupling Approach

A plausible and efficient method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This approach offers high yields and stereoselectivity for the desired (E)-isomer.

Experimental Protocol: Suzuki Coupling

-

Reaction Scheme:

-

1-bromo-1,2-diphenylethene reacts with (4-ethylphenyl)boronic acid in the presence of a palladium catalyst and a base to yield this compound.

-

-

Materials:

-

(E)-1-bromo-1,2-diphenylethene

-

(4-ethylphenyl)boronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask, add (E)-1-bromo-1,2-diphenylethene (1.0 eq), (4-ethylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add a 3:1:1 mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

-

Wittig Reaction Approach

The Wittig reaction provides another viable route for the synthesis of this compound, by reacting a suitable phosphonium (B103445) ylide with a ketone.[4][5][6]

Experimental Protocol: Wittig Reaction

-

Reaction Scheme:

-

Benzyltriphenylphosphonium (B107652) bromide is treated with a strong base to form the corresponding ylide. This ylide then reacts with 4-ethyl-benzophenone to produce a mixture of (E)- and (Z)-Broparestrol, followed by isomerization to enrich the (E)-isomer.

-

-

Materials:

-

Benzyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

4-ethyl-benzophenone

-

Iodine (for isomerization)

-

Dichloromethane

-

Saturated aqueous sodium bisulfite solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the suspension to 0 °C and add n-butyllithium (1.0 eq) dropwise. Allow the mixture to stir at room temperature for 1-2 hours to form the deep red ylide.

-

Dissolve 4-ethyl-benzophenone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure. The crude product will be a mixture of (E) and (Z) isomers along with triphenylphosphine oxide.

-

Purify the isomeric mixture by column chromatography.

-

To enrich the (E)-isomer, dissolve the mixture in dichloromethane, add a catalytic amount of iodine, and expose to a light source for several hours.[7]

-

Monitor the isomerization by ¹H NMR.

-

After isomerization, wash the solution with saturated aqueous sodium bisulfite to remove excess iodine, dry over anhydrous sodium sulfate, and concentrate.

-

Further purify by recrystallization or column chromatography to obtain pure this compound.

-

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are conducted using various spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₉Br | [8] |

| Molecular Weight | 363.3 g/mol | [8] |

| IUPAC Name | 1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene | [8] |

| CAS Number | 22393-62-0 | [8] |

| Appearance | White to off-white solid |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Aromatic protons: 7.0-7.5 ppm (multiplet, 14H)

-

Ethyl group (-CH₂-): ~2.6 ppm (quartet, 2H)

-

Ethyl group (-CH₃): ~1.2 ppm (triplet, 3H)

-

The exact shifts of the aromatic protons will be complex due to the overlapping signals of the three phenyl rings.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Aromatic carbons: 125-145 ppm

-

Vinylic carbons: ~120-140 ppm

-

Ethyl group (-CH₂-): ~29 ppm

-

Ethyl group (-CH₃): ~15 ppm

-

Mass Spectrometry (MS)

-

Expected m/z values (Electron Ionization - EI):

X-ray Crystallography

Biological Activity and Mechanism of Action

This compound is classified as a selective estrogen receptor modulator (SERM).[1] This means it can have different effects on estrogen receptors in different tissues. In breast tissue, it primarily acts as an antagonist, making it effective in the treatment of estrogen receptor-positive (ER+) breast cancer.[1]

Estrogen Receptor Signaling

The biological effects of estrogens are mediated by two main estrogen receptors, ERα and ERβ, which are ligand-activated transcription factors.[12][13] In ER+ breast cancer cells, the binding of estradiol (B170435) to ERα triggers a cascade of events leading to cell proliferation and tumor growth.[12]

SERMs like this compound compete with estradiol for binding to ERα.[14] Upon binding, they induce a conformational change in the receptor that is different from that induced by estradiol. This altered conformation affects the recruitment of co-activator and co-repressor proteins, leading to a differential regulation of gene expression.[12] In breast cancer cells, the this compound-ERα complex predominantly recruits co-repressors, leading to the inhibition of estrogen-dependent gene transcription and a subsequent decrease in cell proliferation.

Modulation of Downstream Signaling Pathways

The binding of this compound to estrogen receptors can also influence non-genomic signaling pathways that are crucial for cell growth and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways.[15][16][17][18]

-

MAPK Pathway: In many ER+ breast cancers, the MAPK pathway is upregulated and contributes to cell proliferation.[16][19] By acting as an ER antagonist, this compound can lead to a downregulation of this pathway, thereby inhibiting cell growth.

-

PI3K/AKT Pathway: The PI3K/AKT pathway is a key survival pathway that is often activated in cancer cells.[17][20] Estrogen can activate this pathway through ERα. This compound, by blocking ERα, is expected to inhibit the activation of the PI3K/AKT pathway, leading to increased apoptosis (programmed cell death) in breast cancer cells.[17]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Signaling Pathway of this compound in ER+ Breast Cancer Cells

Caption: this compound's antagonistic effect on ERα signaling pathways.

Conclusion

This technical guide has detailed the synthesis, characterization, and biological mechanism of action of this compound. The outlined synthetic protocols, based on established palladium-catalyzed cross-coupling and Wittig reactions, provide a clear path for its preparation. The characterization data, while partially predictive, offers a solid framework for the analytical confirmation of the synthesized compound. The elucidation of its role as a selective estrogen receptor modulator that antagonizes ERα signaling in breast cancer cells, thereby inhibiting key pro-proliferative and survival pathways like MAPK and PI3K/AKT, underscores its therapeutic potential. This comprehensive overview serves as a valuable resource for researchers and professionals engaged in the development of novel anticancer agents and other therapeutics targeting the estrogen receptor.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Broparestrol [medbox.iiab.me]

- 3. Ethyltriphenylethylene compounds: synthesis and estrogenic and antifertility activities; partial dissociation between these two activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Broparestrol (E)- | C22H19Br | CID 3032769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. [(Z)-broparestrol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of estrogen receptor signaling in breast carcinogenesis and breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Activation of the MAPK pathway enhances sensitivity of MCF-7 breast cancer cells to the mitogenic effect of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carvacrol Promotes Cell Cycle Arrest and Apoptosis through PI3K/AKT Signaling Pathway in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Oestrogen receptor-mediated modulation of the EGFR/MAPK pathway in tamoxifen-resistant MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PCAIs stimulate MAPK, PI3K/AKT pathways and ROS-Mediated apoptosis in aromatase inhibitor-resistant breast cancer cells while disrupting actin filaments and focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]

(E)-Broparestrol Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Broparestrol is a synthetic, non-steroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) class of compounds.[1][2][3] Like other SERMs, it exhibits a mixed agonist/antagonist profile at the estrogen receptor (ER), with its specific effects being tissue-dependent.[1][2] Broparestrol is a mixture of (E) and (Z) isomers, both of which are biologically active and demonstrate antiestrogenic properties.[1][2] It has been clinically used in Europe for dermatological applications and the treatment of breast cancer.[1][2][3] Structurally, it is related to other well-known SERMs such as clomifene (B125282) and tamoxifen, as well as the synthetic estrogen diethylstilbestrol.[1][2]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and related triphenylethylene analogs. Due to the limited availability of specific SAR data for a homologous series of this compound derivatives in publicly accessible literature, this guide will draw upon data from closely related triphenylethylene compounds to elucidate the key structural features governing their biological activity.

Core Structure and Pharmacophore

The fundamental structure of this compound is a triarylethylene scaffold, which is a common feature among many non-steroidal estrogens and antiestrogens. The key elements of this pharmacophore include:

-

Two aromatic rings (A and B): These mimic the A and D rings of estradiol (B170435), the primary endogenous estrogen.

-

A third phenyl ring (C): This ring, with its substituents, plays a crucial role in determining the agonist versus antagonist activity of the molecule.

-

An ethyl side chain: This group contributes to the overall lipophilicity and steric bulk of the molecule.

-

A halogen atom (Bromine): The presence and position of a halogen can significantly influence the compound's potency and metabolic stability.

Structure-Activity Relationship (SAR) Analysis

The biological activity of triphenylethylene SERMs like this compound is highly dependent on the nature and position of substituents on the triaryl scaffold. The following sections summarize the key SAR findings based on available data for analogous compounds.

Data Presentation: SAR of Triphenylethylene Analogs

The following table presents a summary of the biological activities of various triphenylethylene derivatives, illustrating key structure-activity relationships. The data is compiled from multiple sources and serves as a representative model for understanding the potential SAR of this compound analogs.

| Compound ID | Ring A Substitution | Ring B Substitution | Ring C Substitution | ERα Binding Affinity (IC50, nM) | Antiestrogenic Activity (MCF-7 Cell Proliferation Inhibition, GI50, µM) | Reference(s) |

| Tamoxifen | H | OCH2CH2N(CH3)2 | H | High | ~2.5 | [4] |

| 4-OH-Tamoxifen | OH | OCH2CH2N(CH3)2 | H | Very High | ~0.01 | [4] |

| Endoxifen | OH | OCH2CH2NH(CH3) | H | Very High | ~0.01 | |

| Analog 1 | H | OCH2CH2N(CH3)2 | 4-Cl | High | Not Reported | [4] |

| Analog 2 | 4-OCH3 | OCH2CH2-piperidine | 4-Cl | Moderate | 0.6 | [1] |

| Analog 3 | H | H | 4-OH | High | Not Reported | |

| This compound | H | Br | 4-Ethyl | High (presumed) | Potent (qualitative) | [1][2] |

Key Observations from SAR Data:

-

Hydroxylation of Ring A: The introduction of a hydroxyl group at the para-position of Ring A, as seen in 4-hydroxytamoxifen (B85900) and endoxifen, dramatically increases the binding affinity for the estrogen receptor and enhances antiestrogenic potency. This hydroxyl group is thought to mimic the phenolic hydroxyl of estradiol, forming a critical hydrogen bond with the receptor.

-

The Basic Side Chain: The presence of a basic aminoalkoxy side chain on Ring B is a common feature of many triphenylethylene SERMs and is crucial for their antiestrogenic activity. The nature of the amine (e.g., dimethylamino, piperidino) and the length of the alkoxy chain can modulate potency and pharmacokinetic properties.

-

Substitution on Ring C: Modifications to Ring C can significantly impact the molecule's activity profile. For instance, the introduction of a chloro group can influence metabolic stability and receptor interaction. In this compound, the ethyl group on this ring contributes to its lipophilic character.

-

Halogenation: The bromine atom in this compound is a key feature. Halogenation can affect binding affinity, metabolic stability, and the overall electronic properties of the molecule. The precise impact of the bromine at this position on the (E)-isomer warrants further quantitative investigation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of this compound and its analogs. The following are key experimental protocols cited in the evaluation of SERMs.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of test compounds for the estrogen receptor (ERα and ERβ).

Methodology:

-

Preparation of ER-containing extracts: Cytosolic extracts containing ER are prepared from tissues known to express high levels of the receptor, such as the uteri of immature or ovariectomized rats, or from cell lines engineered to overexpress human ERα or ERβ.

-

Competitive Binding: A constant concentration of a radiolabeled estrogen, typically [3H]-estradiol, is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. Common methods include hydroxylapatite (HAP) assay or dextran-coated charcoal (DCC) adsorption.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined by non-linear regression analysis. The relative binding affinity (RBA) is often calculated relative to estradiol (RBA = [IC50 of estradiol / IC50 of test compound] x 100).

MCF-7 Cell Proliferation Assay (E-SCREEN Assay)

Objective: To assess the estrogenic or antiestrogenic activity of a test compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment:

-

For Estrogenic Activity: Cells are treated with increasing concentrations of the test compound.

-

For Antiestrogenic Activity: Cells are co-treated with a fixed concentration of 17β-estradiol (E2) that induces submaximal proliferation, and increasing concentrations of the test compound.

-

-

Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.

-

Quantification of Cell Proliferation: Cell viability and proliferation are assessed using various methods, such as:

-

Sulforhodamine B (SRB) assay: Stains total cellular protein.

-

MTS/XTT assay: Measures mitochondrial metabolic activity.

-

Crystal Violet staining: Stains the nuclei of adherent cells.

-

Direct cell counting: Using a hemocytometer or automated cell counter.

-

-

Data Analysis: Dose-response curves are generated, and the concentration of the compound that causes 50% of the maximal proliferative effect (EC50) for agonists, or the concentration that inhibits 50% of the E2-induced proliferation (IC50 or GI50) for antagonists, is calculated.

Signaling Pathways and Mechanism of Action

As a SERM, this compound exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of a ligand to the ER induces a conformational change in the receptor, leading to a cascade of molecular events that ultimately modulate the transcription of target genes.

Classical (Genomic) Estrogen Receptor Signaling Pathway

The diagram below illustrates the classical genomic signaling pathway of the estrogen receptor, highlighting the differential effects of an agonist (like estradiol) and an antagonist (like this compound).

Caption: Classical estrogen receptor signaling pathway.

Workflow of Agonist vs. Antagonist Action:

-

Ligand Binding: Both estrogens (agonists) and antiestrogens like this compound (antagonists) enter the cell and bind to the ligand-binding domain (LBD) of the ER in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the ER, causing the dissociation of heat shock proteins (HSPs), followed by receptor dimerization.

-

DNA Binding: The ER dimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.

-

Cofactor Recruitment and Transcriptional Regulation:

-

Agonist-bound ER: The conformation induced by an agonist like estradiol promotes the recruitment of coactivator proteins. This complex then enhances the transcription of estrogen-responsive genes, leading to estrogenic effects such as cell proliferation.

-

Antagonist-bound ER: The conformation induced by an antagonist like this compound hinders the binding of coactivators and instead promotes the recruitment of corepressor proteins. This leads to the repression of gene transcription and an antiestrogenic effect.

-

Non-Genomic Estrogen Receptor Signaling

In addition to the classical genomic pathway, ERs can also mediate rapid, non-genomic effects by interacting with and activating various cytoplasmic signaling cascades, such as the PI3K/Akt and MAPK pathways. These pathways can, in turn, influence cell proliferation, survival, and other cellular processes. The modulation of these pathways by this compound is an area that warrants further investigation to fully understand its pleiotropic effects.

The following diagram illustrates a generalized workflow for investigating the effect of a SERM on a signaling pathway.

Caption: Workflow for analyzing signaling pathway modulation.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Estrogenic and Antiestrogenic Properties of (E)-Broparestrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(E)-Broparestrol, also known by its developmental code name LN-1643, is a synthetic, nonsteroidal compound belonging to the triphenylethylene (B188826) class of selective estrogen receptor modulators (SERMs).[1] Structurally related to tamoxifen (B1202) and diethylstilbestrol, it has been investigated for its potential therapeutic applications, including the treatment of breast cancer and dermatological conditions.[1] As a SERM, this compound's biological activity is tissue-specific, acting as an estrogen agonist in some tissues and an estrogen antagonist in others. This dual activity is a hallmark of SERMs and is central to their therapeutic utility and side-effect profile. This guide will delve into the known estrogenic and antiestrogenic properties of the (E)-isomer, providing a technical resource for researchers and drug development professionals.

Estrogenic and Antiestrogenic Properties: In Vivo Data

The primary in vivo characterization of this compound's estrogenic and antiestrogenic effects comes from uterotrophic and anti-uterotrophic assays in rodent models. These assays are the gold standard for assessing the estrogen-like and estrogen-blocking activities of a compound on the uterus.

Uterotrophic and Anti-Uterotrophic Assays

A key study by Edery et al. (1985) compared the effects of the trans-isomer of bromotriphenylethylene (B167469) (this compound) with its cis-isomer and tamoxifen in both immature rats and mice.[2]

Data Presentation: Uterotrophic and Anti-Uterotrophic Activity

| Compound | Species | Uterotrophic (Estrogenic) Effect | Anti-Uterotrophic (Antiestrogenic) Effect (in the presence of Estradiol) |

| This compound | Rat | No significant estrogenic effect | Partial estrogen antagonist |

| This compound | Mouse | Partial agonist | Partial estrogen antagonist |

| (Z)-Broparestrol (cis-isomer) | Rat | No significant estrogenic effect | Partial estrogen antagonist |

| (Z)-Broparestrol (cis-isomer) | Mouse | Partial agonist | Partial estrogen antagonist |

| Tamoxifen | Rat | Partial antiestrogenic/estrogenic effects | Partial estrogen antagonist |

| Tamoxifen | Mouse | Fully estrogenic | Not specified in the study |

Source: Edery et al., 1985[2]

Key Findings:

-

In rats, this compound demonstrated no intrinsic estrogenic activity on uterine weight but acted as a partial estrogen antagonist.[2]

-

In mice, this compound exhibited partial estrogen agonist properties, highlighting the species-specific action of this SERM.[2]

In Vitro Data and Experimental Protocols

While specific quantitative data for this compound from in vitro assays are scarce in the available literature, this section outlines the standard experimental protocols used to characterize such compounds.

Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to bind to the estrogen receptor (ERα and ERβ) by measuring its competition with a radiolabeled estrogen, typically [³H]-estradiol.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats or mice are homogenized in a buffer to prepare a cytosol fraction rich in estrogen receptors.

-

Incubation: A constant concentration of [³H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (e.g., this compound).

-

Separation of Bound and Free Ligand: The receptor-bound [³H]-estradiol is separated from the unbound fraction, often using methods like hydroxylapatite or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to estradiol.

Workflow for Competitive Estrogen Receptor Binding Assay

References

(E)-Broparestrol binding affinity to estrogen receptor alpha

An In-Depth Technical Guide on the Binding Affinity of (E)-Broparestrol to Estrogen Receptor Alpha

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Binding Affinity Data

Despite extensive literature searches, specific quantitative data on the binding affinity of this compound to ERα, such as Kᵢ, IC₅₀, or Kₐ values, are not publicly available. This compound is identified by the CAS Number 22393-62-0.[1][2][3][4][5] It is known to possess antifertility activity and is a potent inhibitor of mammary tumorigenesis in rodents.[4]

For the purpose of context and comparison, the following table includes binding affinity data for the endogenous ligand Estradiol (B170435), a well-characterized high-affinity ligand for ERα. This allows researchers to understand the typical range of binding affinities observed for potent estrogens.

Table 1: Comparative Estrogen Receptor Alpha (ERα) Binding Affinity

| Compound | Kᵢ (nM) | IC₅₀ (nM) | Kₐ (nM) | Notes |

| This compound | Data not available | Data not available | Data not available | A synthetic nonsteroidal selective estrogen receptor modulator. |

| Estradiol | 0.11 - 10 | 0.01 - 46 | 0.2 - 3.5 | Endogenous high-affinity ligand for ERα. Values vary depending on the specific assay conditions. |

Experimental Protocols for Determining Binding Affinity

The binding affinity of a compound to ERα is commonly determined using a competitive radioligand binding assay. This method measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the receptor.

Principle of the Assay

A fixed concentration of ERα and a radiolabeled ligand are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. As the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in the measured radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value.

Detailed Methodology: Competitive Radioligand Binding Assay

Materials:

-

ERα Source: Recombinant human ERα or cytosol preparations from estrogen target tissues (e.g., rat uterus).

-

Radioligand: [³H]-17β-estradiol.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor.

-

Scintillation Cocktail: For measuring radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare a solution of the radioligand in the assay buffer.

-

-

Incubation:

-

In assay tubes, combine the ERα preparation, the radioligand solution, and either the assay buffer (for total binding), a high concentration of unlabeled estradiol (for non-specific binding), or the various dilutions of the test compound.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Estrogen Receptor Alpha (ERα) Signaling Pathways

Upon binding of an agonist like this compound, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of target genes. ERα can mediate its effects through two primary pathways: the classical genomic pathway and the non-genomic pathway.

Genomic Signaling Pathway

The genomic pathway involves the direct or indirect interaction of the ERα dimer with DNA.

-

Direct Binding to Estrogen Response Elements (EREs): The ERα dimer binds to specific DNA sequences called Estrogen Response Elements located in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription.

-

Tethered Pathway: The ERα dimer can also regulate gene expression without directly binding to DNA by interacting with other transcription factors, such as AP-1 or Sp-1, that are already bound to their respective response elements.

Non-Genomic Signaling Pathway

A subpopulation of ERα located at the plasma membrane can rapidly activate various intracellular signaling cascades upon ligand binding. These effects are typically faster than those mediated by the genomic pathway and do not directly involve gene transcription.

-

Activation of Kinase Cascades: Membrane-associated ERα can interact with and activate signaling proteins such as Src kinase, leading to the activation of downstream pathways like the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways can, in turn, influence cell proliferation, survival, and migration.

Mandatory Visualizations

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

ERα Signaling Pathways

Caption: Overview of ERα genomic and non-genomic signaling pathways.

References

Binding Affinity of (E)-Broparestrol to Estrogen Receptor Beta: A Technical Overview

Despite a comprehensive search of available scientific literature, specific quantitative data on the binding affinity (such as Kᵢ, IC₅₀, or Kₔ values) of (E)-Broparestrol to Estrogen Receptor Beta (ERβ) remains unavailable. Similarly, detailed experimental protocols for determining this specific interaction and the explicit signaling pathways modulated by this compound through ERβ have not been documented in the accessible resources.

This compound is recognized as a selective estrogen receptor modulator (SERM), belonging to the triphenylethylene (B188826) class of compounds. It exists as one of two geometric isomers, the other being (Z)-Broparestrol. While the general activity of Broparestrol as a SERM is established, the specific molecular interactions and binding kinetics of the individual (E)-isomer with ERβ are not publicly detailed.

This guide, therefore, cannot provide the requested in-depth quantitative analysis and detailed protocols due to the absence of this foundational data in the scientific domain. The following sections outline the general methodologies and signaling pathways typically associated with SERM-ERβ interactions, which would be relevant to the study of this compound should the primary data become available.

General Experimental Protocols for Determining ERβ Binding Affinity

Several standard experimental techniques are employed to quantify the binding affinity of a ligand to a receptor like ERβ. The choice of assay depends on various factors, including the properties of the ligand and the required sensitivity.

Radioligand Binding Assay

A common method to determine binding affinity is the competitive radioligand binding assay. This technique involves incubating a source of ERβ (e.g., purified recombinant protein or cell lysates) with a constant concentration of a radiolabeled ligand known to bind to ERβ (e.g., [³H]-estradiol) and varying concentrations of the unlabeled competitor ligand, in this case, this compound. The amount of radioligand bound to the receptor is then measured, typically by scintillation counting, after separating the bound from the unbound radioligand. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Hypothetical Experimental Workflow for a Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.

Other Binding Assay Techniques

-

Fluorescence Polarization (FP) Assay: This method uses a fluorescently labeled ligand. When the small fluorescent ligand binds to the larger receptor protein, the polarization of the emitted light increases. A competitive FP assay measures the displacement of the fluorescent ligand by the test compound, leading to a decrease in fluorescence polarization.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. This allows for the real-time determination of association and dissociation rate constants, from which the dissociation constant (Kₔ) can be calculated.

General Estrogen Receptor Beta (ERβ) Signaling Pathways

Upon binding of a ligand, such as a SERM, ERβ can modulate gene expression through several pathways. The specific pathway activated can depend on the ligand, the cell type, and the presence of co-regulator proteins.

Classical (Genomic) Signaling Pathway

In the classical pathway, ligand-bound ERβ forms a dimer and translocates to the nucleus. The dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription.

Classical ERβ Signaling Pathway

Caption: Ligand-activated ERβ dimer binds to EREs to regulate gene transcription.

Non-Classical (Non-Genomic) Signaling Pathways

ERβ can also mediate rapid signaling events that do not directly involve gene transcription. These pathways are often initiated by a population of ERβ located outside the nucleus, such as at the cell membrane or in the cytoplasm. Activation of these receptors can lead to the rapid activation of various kinase cascades, including the MAPK/ERK and PI3K/Akt pathways, which in turn can influence a wide range of cellular processes.

Non-Genomic ERβ Signaling

Caption: Membrane-associated ERβ can rapidly activate intracellular kinase cascades.

In Silico Modeling of (E)-Broparestrol and Estrogen Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational methodologies used to model the interaction between (E)-Broparestrol, a selective estrogen receptor modulator (SERM), and its target, the estrogen receptor (ER). Due to the limited availability of specific experimental binding data for this compound, this guide establishes a comprehensive framework for in silico analysis by referencing data from structurally analogous triphenylethylene-based SERMs. The protocols and data presented herein are designed to serve as a practical blueprint for researchers engaged in the computational assessment of novel endocrine-active compounds.

Introduction to this compound and Estrogen Receptors

This compound is a synthetic, nonsteroidal SERM belonging to the triphenylethylene (B188826) group, which also includes well-known drugs such as tamoxifen (B1202) and clomifene.[1] SERMs exhibit tissue-selective estrogenic or antiestrogenic effects, making them valuable therapeutic agents for conditions like breast cancer and osteoporosis.[2][3] The biological actions of this compound are mediated through its interaction with estrogen receptors, primarily ERα and ERβ. These receptors are ligand-activated transcription factors that play a crucial role in a multitude of physiological processes.[4] The differential expression of ERα and ERβ in various tissues, along with their distinct conformational changes upon ligand binding, underpins the tissue-specific actions of SERMs.[5]

Estrogen Receptor Signaling Pathways

Estrogen receptor signaling is multifaceted, encompassing both genomic and non-genomic pathways. Understanding these pathways is critical for interpreting the functional consequences of ligand binding.

Genomic Signaling

The classical genomic pathway involves the binding of an estrogenic compound to the ER in the cytoplasm or nucleus. This induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus, where it binds to estrogen response elements (EREs) on the DNA to regulate the transcription of target genes.

Non-Genomic Signaling

Non-genomic signaling involves membrane-associated ERs that, upon ligand binding, can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, without direct gene regulation. These pathways can, in turn, influence cellular processes like proliferation and survival.

In Silico Modeling Workflow

A systematic in silico workflow is essential for predicting and analyzing the interaction between a ligand like this compound and the estrogen receptor. This multi-step process integrates various computational techniques to provide a comprehensive understanding of the binding event.

Methodologies and Experimental Protocols

This section details the experimental protocols for the core in silico techniques used to model the this compound-ER interaction.

Homology Modeling of the Estrogen Receptor

When an experimental structure is unavailable, homology modeling can be employed to generate a 3D model of the target protein.

-

Protocol:

-

Template Selection: Identify a suitable template structure with high sequence identity to the target receptor (e.g., human ERα, PDB ID: 3ERT) using a BLAST search against the Protein Data Bank (PDB).

-

Sequence Alignment: Align the target and template sequences.

-

Model Building: Generate the 3D model of the target protein using software like MODELLER or SWISS-MODEL.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

-

Protocol:

-

Receptor Preparation:

-

Download the crystal structure of the estrogen receptor (e.g., ERα PDB ID: 3ERT) from the PDB.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atomic charges using a force field like AMBER.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Optimize the ligand's geometry and assign partial charges.

-

-

Docking Simulation:

-

Define the binding site on the receptor based on the location of the co-crystallized ligand or known active site residues.

-

Perform docking using software such as AutoDock Vina or GOLD.

-

Analyze the resulting docking poses based on their predicted binding energies and interactions with key residues.

-

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

-

Protocol:

-

System Setup:

-

Use the best-ranked docked pose of the this compound-ER complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization: Perform energy minimization to remove steric clashes.

-

Equilibration:

-

Perform a short NVT (constant number of particles, volume, and temperature) simulation to stabilize the system's temperature.

-

Follow with a longer NPT (constant number of particles, pressure, and temperature) simulation to stabilize the density.

-

-

Production Run: Run a production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond formation.

-

Binding Free Energy Calculation

Calculating the binding free energy provides a quantitative measure of the affinity between the ligand and the receptor. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used approach.

-

Protocol:

-

Snapshot Extraction: Extract snapshots of the complex, receptor, and ligand from the MD simulation trajectory.

-

Energy Calculation: For each snapshot, calculate the following energy terms:

-

Molecular mechanics energy in the gas phase (ΔE_MM).

-

Solvation free energy (ΔG_solv), which is composed of a polar (ΔG_GB) and a nonpolar (ΔG_SA) component.

-

-

Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS (where TΔS is the conformational entropy, which can be estimated using normal-mode analysis).

-

Quantitative Data Summary

The following tables summarize representative quantitative data for well-characterized triphenylethylene SERMs, which can be used as a benchmark for interpreting the results of in silico modeling of this compound.

Table 1: Comparative Binding Affinities of Selected SERMs

| Compound | ERα Ki (nM) | ERβ Ki (nM) | ERα/ERβ Selectivity |

| Estradiol | 0.1 - 0.5 | 0.2 - 0.6 | ~1 |

| Tamoxifen | 2.5 - 5.0 | 5.0 - 10.0 | ~2 |

| 4-Hydroxytamoxifen | 0.1 - 0.3 | 0.2 - 0.5 | ~1.5 |

| Raloxifene | 0.5 - 1.0 | 1.0 - 2.0 | ~2 |

Note: These values are approximate and can vary depending on the assay conditions. Data is compiled from various sources for comparative purposes.

Table 2: Representative Binding Free Energy Components (kcal/mol) from MM/GBSA

| Compound | ΔG_bind | ΔE_vdW | ΔE_elec | ΔG_polar | ΔG_nonpolar |

| 4-Hydroxytamoxifen | -45.5 | -55.2 | -20.8 | 38.5 | -8.0 |

| Raloxifene | -42.1 | -50.7 | -15.4 | 31.5 | -7.5 |

Note: This is hypothetical data to illustrate the output of MM/GBSA calculations.

Visualization of the this compound-ERα Interaction Workflow

The following diagram illustrates the specific workflow for the in silico analysis of the this compound and ERα interaction, from initial setup to final analysis.

Conclusion

This technical guide has outlined a comprehensive in silico framework for investigating the interaction between this compound and the estrogen receptor. By employing a combination of homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain significant insights into the binding mode, affinity, and dynamic behavior of this and other novel SERMs. While specific experimental data for this compound is currently limited, the methodologies and comparative data presented here provide a robust foundation for future computational studies aimed at elucidating its mechanism of action and facilitating the design of next-generation endocrine therapies.

References

- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 2. Comparison of estrogens and selective estrogen receptor modulators (SERMs) used for menopausal hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogen receptors alpha (ERα) and beta (ERβ): subtype-selective ligands and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Predicting estrogen receptor binding of chemicals using a suite of in silico methods – Complementary approaches of (Q)SAR, molecular docking and molecular dynamics [inis.iaea.org]

An In-Depth Technical Guide to the Discovery and History of Broparestrol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broparestrol, a synthetic, non-steroidal selective estrogen receptor modulator (SERM) of the triphenylethylene (B188826) class, has a rich history in the development of endocrine therapies. As a mixture of geometric isomers, its biological activity is a composite of the distinct pharmacological profiles of its constituent (E)- and (Z)-isomers. This technical guide provides a comprehensive overview of the discovery, synthesis, isomer separation, and differential biological activities of Broparestrol isomers. Detailed experimental methodologies, quantitative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction and Historical Context

The journey to understand and harness the therapeutic potential of Broparestrol is rooted in the broader history of antiestrogen (B12405530) discovery. The development of non-steroidal antiestrogens began with compounds like MER-25 (ethamoxytriphetol), which, despite demonstrating antiestrogenic effects, was limited by toxicity.[1] This paved the way for the exploration of other triphenylethylene derivatives.

A significant milestone in this field was the work at Imperial Chemical Industries (ICI) in the 1960s, which led to the synthesis of tamoxifen (B1202) (initially known as ICI 46,464).[2] The initial research focus was on fertility control, but the compound's potent antiestrogenic properties soon steered its development towards breast cancer therapy.[1][2] The discovery that the geometric isomers of tamoxifen possessed distinct biological activities—the trans (E) isomer being antiestrogenic and the cis (Z) isomer being estrogenic—was a pivotal moment, highlighting the critical role of stereochemistry in the pharmacology of triphenylethylene SERMs.[3]

Broparestrol, chemically known as α-bromo-α,β-diphenyl-β-p-ethylphenylethylene, emerged from this era of intense research into synthetic estrogens and antiestrogens. First synthesized by Buu Hoï and colleagues in 1946, it represents another key molecule in the triphenylethylene family.[4] Like its predecessors, Broparestrol is a mixture of (E)- and (Z)-isomers, each contributing to its overall pharmacological profile. The isomeric mixture, typically in a ratio of approximately 60% (E)-isomer and 40% (Z)-isomer, has been utilized in Europe for the treatment of breast cancer and for certain dermatological conditions.[4]

Physicochemical Properties and Isomer Characterization

Broparestrol is a crystalline solid with the molecular formula C₂₂H₁₉Br. The presence of a carbon-carbon double bond gives rise to two geometric isomers: (E)-Broparestrol and (Z)-Broparestrol.

| Property | This compound | (Z)-Broparestrol |

| Systematic Name | (E)-1-(2-bromo-1,2-diphenylethenyl)-4-ethylbenzene | (Z)-1-(2-bromo-1,2-diphenylethenyl)-4-ethylbenzene |

| CAS Number | 22393-62-0[5] | 22393-63-1[4] |

| Molecular Formula | C₂₂H₁₉Br | C₂₂H₁₉Br |

| Molecular Weight | 363.3 g/mol | 363.3 g/mol |

| Stereochemistry | Phenyl groups on opposite sides of the double bond | Phenyl groups on the same side of the double bond |

The distinct spatial arrangement of the phenyl groups in the (E)- and (Z)-isomers leads to differences in their physical and chemical properties, which allows for their separation and is responsible for their differential biological activities.

Structural Elucidation

The absolute configuration of the Broparestrol isomers has been unequivocally determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

X-ray Crystallography: The crystal structure of (Z)-Broparestrol has been extensively studied and the crystallographic data are available in the Cambridge Structural Database (CSD). A notable study by Rodier et al. (1989) provided detailed atomic coordinates and bond parameters for the (Z)-isomer.[6] The analysis revealed a triclinic crystal system, space group P-1, with specific cell dimensions.[6] To maintain structural stability, the three phenyl rings are twisted out of the plane of the ethylene (B1197577) bond.[6]

Synthesis and Isomer Separation

Synthesis of Broparestrol

While the original 1946 publication by Buu Hoï et al. provides the foundational synthesis, detailed modern protocols are often proprietary or found within patent literature. The general synthetic approach for triphenylethylenes involves the reaction of a substituted deoxybenzoin (B349326) with a Grignard reagent, followed by dehydration and subsequent modification. For Broparestrol, this would likely involve a multi-step synthesis starting from commercially available precursors to construct the tri-substituted bromo-alkene core.

Separation of (E)- and (Z)-Isomers

The separation of the geometric isomers of Broparestrol is a critical step in studying their individual biological activities.

Fractional crystallization is a classical and effective method for separating the (E)- and (Z)-isomers of Broparestrol, exploiting their differences in solubility in a given solvent system.

Principle: The two isomers will have slightly different crystal lattice energies and solubilities, allowing one isomer to preferentially crystallize out of a supersaturated solution upon cooling, leaving the other isomer enriched in the mother liquor.

Apparatus:

-

Jacketed reaction vessel with temperature control

-

Stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum pump

Procedure:

-

Dissolve the crude mixture of Broparestrol isomers in a suitable solvent (e.g., ethanol, methanol (B129727), or a mixture of solvents) at an elevated temperature to achieve complete dissolution.

-

Slowly cool the solution with gentle stirring. The rate of cooling is critical to allow for the formation of well-defined crystals of the less soluble isomer.

-

Once a significant amount of precipitate has formed, hold the temperature constant for a period to allow for equilibration.

-

Isolate the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

The mother liquor, now enriched in the more soluble isomer, can be concentrated and subjected to further crystallization steps to isolate the second isomer.

-

The purity of the separated isomers should be assessed by techniques such as HPLC and melting point analysis. Multiple recrystallization steps may be necessary to achieve high purity.[7][8]

Preparative HPLC offers a more precise and scalable method for the separation of Broparestrol isomers.

Principle: The differential interaction of the (E)- and (Z)-isomers with a stationary phase, due to their different shapes and polarities, allows for their separation as they are carried through a column by a mobile phase.

Instrumentation:

-

Preparative HPLC system with a high-pressure pump, injector, and fraction collector

-

A suitable preparative column (e.g., a C18 reversed-phase column)

-

UV detector for monitoring the elution of the isomers

Procedure:

-

Dissolve the crude Broparestrol mixture in a suitable solvent compatible with the mobile phase.

-

Develop an analytical HPLC method first to optimize the separation conditions (mobile phase composition, flow rate, and column temperature). A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water is a common starting point for reversed-phase chromatography.[9]

-

Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume.

-

Inject the dissolved Broparestrol mixture onto the preparative HPLC column.

-

Monitor the elution of the isomers using the UV detector.

-

Collect the fractions corresponding to each isomer peak.

-

Combine the fractions for each isomer and remove the solvent under reduced pressure to obtain the purified (E)- and (Z)-Broparestrol.

-

Confirm the purity of the isolated isomers using analytical HPLC.[10][11][12]

Biological Activity and Mechanism of Action

As a SERM, Broparestrol exhibits tissue-specific estrogen agonist and antagonist activity. This dual activity is a hallmark of the triphenylethylene class and is driven by the distinct pharmacological profiles of the (E)- and (Z)-isomers.

Differential Estrogenic and Antiestrogenic Effects

Studies on related triphenylethylene compounds have consistently shown that the trans (E) isomer is a more potent antiestrogen, while the cis (Z) isomer tends to exhibit more estrogenic (agonistic) properties. This is also the case for Broparestrol. The (E)-isomer is a potent antiestrogen, effectively blocking the action of estradiol, while the (Z)-isomer has been described as having some estrogenic or synergistic effects.[6]

This differential activity has significant therapeutic implications. The potent antiestrogenic activity of the (E)-isomer is desirable for the treatment of estrogen receptor-positive breast cancer, as it inhibits the proliferative stimulus of estrogen in breast tissue.

Mechanism of Action: Estrogen Receptor Modulation

The biological effects of Broparestrol isomers are mediated through their interaction with the estrogen receptors, ERα and ERβ.

The binding of an estrogen or a SERM to the estrogen receptor induces a conformational change in the receptor protein. This altered conformation dictates the receptor's interaction with co-regulatory proteins, namely coactivators and corepressors.

-

This compound (Antagonist): The binding of the antiestrogenic (E)-isomer is thought to induce a conformation in the ER that favors the recruitment of corepressors. This ER-corepressor complex binds to the Estrogen Response Elements (EREs) on the DNA but is unable to initiate gene transcription, thereby blocking the effects of endogenous estrogens.

-

(Z)-Broparestrol (Partial Agonist): The (Z)-isomer, with its partial agonist activity, likely induces a conformation in the ER that can, to some extent, recruit coactivators. This leads to a level of gene transcription, resulting in an estrogenic effect, although typically weaker than that of estradiol.

The overall effect of Broparestrol in a particular tissue is therefore dependent on the relative expression levels of ERα, ERβ, coactivators, and corepressors in that tissue, as well as the local concentration of the (E)- and (Z)-isomers.

Future Directions

The distinct pharmacological profiles of the (E)- and (Z)-isomers of Broparestrol underscore the importance of stereochemistry in drug design. Further research into the specific interactions of each isomer with the estrogen receptor and the subsequent recruitment of co-regulatory proteins could provide valuable insights for the development of next-generation SERMs with improved tissue selectivity and therapeutic indices. The synthesis and evaluation of pure isomeric forms of Broparestrol and its analogs remain a promising avenue for the discovery of novel endocrine therapies.

Conclusion

Broparestrol stands as a significant molecule in the history of SERM development. Its existence as a mixture of two biologically distinct geometric isomers has provided a valuable case study in the structure-activity relationships of triphenylethylene compounds. A thorough understanding of the discovery, synthesis, separation, and differential pharmacology of the Broparestrol isomers, as detailed in this guide, is essential for researchers and clinicians working to advance the treatment of hormone-dependent diseases. The continued exploration of the nuanced activities of these isomers holds the potential to unlock new therapeutic strategies in oncology and beyond.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Development and Evolution of Therapies Targeted to the Estrogen Receptor for the Treatment and Prevention of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 50th ANNIVERSARY OF THE FIRST CLINICAL TRIAL WITH ICI 46,474 (TAMOXIFEN): THEN WHAT HAPPENED? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Z)-1-Bromo-1,2-diphenyl-2-(p-ethylphenyl)ethene, CasNo.22393-63-1 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 5. CAS#:22393-62-0 | (E)-1-Bromo-1,2-diphenyl-2-(4-ethylphenyl)ethene | Chemsrc [chemsrc.com]

- 6. [(Z)-broparestrol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcprocess.se [rcprocess.se]

- 8. quora.com [quora.com]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 11. Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

(E)-Broparestrol: A Technical Guide to a Triphenylethylene Derivative SERM

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: (E)-Broparestrol is a compound for which publicly available research data is limited. This guide provides a comprehensive overview of its expected pharmacological profile and the methodologies for its evaluation, based on data from closely related and well-characterized triphenylethylene-based Selective Estrogen Receptor Modulators (SERMs) such as 4-hydroxytamoxifen (B85900) and endoxifen (B1662132). The presented quantitative data and detailed protocols are derived from studies on these analogous compounds and should be considered representative for the class.

Introduction

This compound is a synthetic, nonsteroidal Selective Estrogen Receptor Modulator (SERM) belonging to the triphenylethylene (B188826) class of compounds.[1][2] Structurally, it is the (E)-isomer of Broparestrol, a drug that has been utilized in Europe for the treatment of breast cancer and in dermatology.[1][2] As a member of the triphenylethylene family, this compound is structurally related to other well-known SERMs like tamoxifen (B1202) and clomiphene.[1][2] SERMs are a unique class of drugs that exhibit tissue-specific estrogen receptor agonist or antagonist activity.[3] An ideal SERM would demonstrate anti-estrogenic effects in breast and uterine tissues, while exerting estrogenic effects in bone and the cardiovascular system.[3]

Broparestrol is described as a potently antiestrogenic compound with slight estrogenic activity.[1][2] It has been shown to inhibit mammary gland development and suppress prolactin levels in animal models.[1][2] This technical guide will delve into the core pharmacology of this compound as a triphenylethylene derivative SERM, presenting key quantitative data from analogous compounds, detailed experimental protocols for its biological evaluation, and visualizations of its presumed mechanism of action.

Core Mechanism of Action: The SERM Signaling Pathway

This compound, as a triphenylethylene SERM, is expected to exert its effects by binding to estrogen receptors (ERα and ERβ). The tissue-specific agonist or antagonist activity is determined by the conformational change induced in the estrogen receptor upon ligand binding, which in turn dictates the recruitment of either co-activator or co-repressor proteins to the receptor-ligand complex.